molecular formula C18H15FN2OS B5755537 2-(2-fluorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

2-(2-fluorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B5755537
M. Wt: 326.4 g/mol
InChI Key: RMFSBANEJJXFLL-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Properties

IUPAC Name

2-(2-fluorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2OS/c1-12-17(13-7-3-2-4-8-13)21-18(23-12)20-16(22)11-14-9-5-6-10-15(14)19/h2-10H,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFSBANEJJXFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CC2=CC=CC=C2F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

    Acetamide Formation: The final step involves the acylation of the thiazole derivative with an acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the acetamide group, converting it to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the production of specialty chemicals or as a research chemical.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide depends on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The fluorophenyl group may enhance binding affinity or selectivity, while the acetamide moiety can contribute to the compound’s stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide: Similar structure with a chlorine atom instead of fluorine.

    2-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide: Similar structure with a bromine atom instead of fluorine.

    2-(2-iodophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide: Similar structure with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(2-fluorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide can impart unique properties such as increased metabolic stability, enhanced lipophilicity, and improved binding interactions with biological targets compared to its halogenated analogs.

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